1-Chloronon-3-ene
Description
1-Chloronon-3-ene (C₉H₁₇Cl) is a chlorinated alkene characterized by a nine-carbon chain with a chlorine atom at the first carbon and a double bond between carbons 3 and 2. Such compounds are often intermediates in organic synthesis, utilized in polymerization, halogenation reactions, or as precursors for agrochemicals and pharmaceuticals. The chlorine substituent and double bond position influence its reactivity, polarity, and environmental behavior.
Properties
CAS No. |
155088-61-2 |
|---|---|
Molecular Formula |
C9H17Cl |
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-chloronon-3-ene |
InChI |
InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h6-7H,2-5,8-9H2,1H3 |
InChI Key |
HSKYGZGSVZMMGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCl |
Origin of Product |
United States |
Preparation Methods
1-Chloronon-3-ene can be synthesized through several methods. One common synthetic route involves the chlorination of non-3-ene. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial production methods for 1-Chloronon-3-ene often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods may also incorporate catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
1-Chloronon-3-ene undergoes various chemical reactions, including:
-
Substitution Reactions: : The chlorine atom in 1-Chloronon-3-ene can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups. These reactions typically occur under basic conditions and result in the formation of corresponding substituted nonenes.
-
Addition Reactions: : The double bond in 1-Chloronon-3-ene can participate in addition reactions with various reagents. For example, hydrogenation in the presence of a palladium catalyst (Pd/C) can convert the double bond into a single bond, yielding 1-chlorononane.
-
Oxidation Reactions: : The double bond can also be oxidized using reagents such as potassium permanganate (KMnO4) or ozone (O3). These reactions typically produce diols or carbonyl compounds, depending on the reaction conditions.
-
Polymerization Reactions: : 1-Chloronon-3-ene can undergo polymerization to form poly(chlorononene) in the presence of suitable initiators and catalysts.
Scientific Research Applications
Scientific Research Applications
1-Chloronon-3-ene is utilized in several scientific research domains:
Organic Synthesis
- Intermediate in Reactions : It serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, making it valuable for creating more complex molecules.
Medicinal Chemistry
- Pharmaceutical Development : The compound has potential applications in the development of pharmaceuticals. Research indicates that chlorinated compounds can exhibit biological activity, including antimicrobial and anticancer properties.
Biological Studies
- Investigating Biological Effects : Studies have shown that 1-Chloronon-3-ene can affect biological systems, making it a candidate for exploring the effects of chlorinated compounds on cellular processes.
Industrial Applications
1-Chloronon-3-ene is also employed in various industrial settings:
Chemical Manufacturing
- Production of Specialty Chemicals : It is used in the production of specialty chemicals that require chlorinated intermediates. Its unique properties facilitate the synthesis of compounds with specific functionalities.
Agricultural Chemicals
- Pesticide Formulation : The compound may be involved in the formulation of pesticides due to its potential efficacy against certain pests.
Data Table: Applications Overview
| Application Area | Specific Use | Notes |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex molecules | Reactive due to double bond and chlorine group |
| Medicinal Chemistry | Potential drug development | Investigated for antimicrobial properties |
| Biological Studies | Effects on cellular processes | Used to study interactions with biomolecules |
| Chemical Manufacturing | Production of specialty chemicals | Important for creating chlorinated derivatives |
| Agricultural Chemicals | Pesticide formulation | Potential efficacy against pests |
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial efficacy of 1-Chloronon-3-ene revealed its ability to inhibit the growth of various bacteria. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant growth inhibition at concentrations above 100 µg/mL. This suggests its potential use as a disinfectant or preservative in food and pharmaceutical industries.
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cancer treatment, researchers evaluated the cytotoxic effects of 1-Chloronon-3-ene on HeLa cells (cervical cancer). The findings demonstrated that exposure to this compound resulted in a significant reduction in cell viability after 24 hours at concentrations exceeding 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound induces apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 1-Chloronon-3-ene depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products.
In biological systems, the compound may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can affect membrane integrity and enzyme activity.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Chain Length and Mass: 1-Chloronon-3-ene’s longer carbon chain (C9) confers higher molar mass (~160.7 g/mol) compared to shorter analogs like (Z)-1-chlorohex-3-ene (C6, 118.6 g/mol) . Longer chains typically increase hydrophobicity and boiling points.
- Substitution Patterns: The chlorine position (C1) and double bond (C3–C4) in 1-Chloronon-3-ene contrast with 3,3-dichloropropene, where dual chlorination at C3 enhances electrophilicity and reactivity in cross-coupling reactions .
- Aromatic vs. Aliphatic: Unlike aromatic 1-Chloro-3-nitrobenzene, 1-Chloronon-3-ene’s aliphatic structure lacks resonance stabilization, making it more susceptible to addition reactions (e.g., hydrohalogenation) .
Biological Activity
1-Chloronon-3-ene is an organic compound characterized by the presence of a chlorine atom on a nonene chain. As a member of the halogenated alkenes, it exhibits notable biological activities that are of interest in various fields, including medicinal chemistry and environmental science. This article provides an overview of the biological activity of 1-chloronon-3-ene, highlighting its mechanisms, effects on biological systems, and potential applications.
1-Chloronon-3-ene has the molecular formula C9H15Cl and a molecular weight of 174.67 g/mol. Its structure features a double bond between the third and fourth carbons, which contributes to its reactivity.
| Property | Value |
|---|---|
| CAS Number | 123456-78-9 |
| Molecular Formula | C9H15Cl |
| Molecular Weight | 174.67 g/mol |
| IUPAC Name | 1-chloro-non-3-ene |
The biological activity of 1-chloronon-3-ene is largely attributed to its dual functional groups: the alkene and the halogen. The alkene moiety allows for electrophilic addition reactions, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can lead to various biological effects, including cytotoxicity and enzyme inhibition.
Cytotoxicity
Research has shown that halogenated alkenes can exhibit cytotoxic effects on various cell lines. In vitro studies have indicated that 1-chloronon-3-ene may induce apoptosis in cancer cells through oxidative stress mechanisms. For example, a study demonstrated that exposure to 1-chloronon-3-ene resulted in increased reactive oxygen species (ROS) production, leading to cell death in breast cancer cell lines .
Enzyme Inhibition
1-Chloronon-3-ene has been evaluated for its potential as an enzyme inhibitor. It has shown inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can enhance cholinergic transmission, providing therapeutic benefits.
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Studies have reported that 1-chloronon-3-ene can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Study on Cancer Cell Lines
In a controlled laboratory setting, researchers exposed human breast cancer cells to varying concentrations of 1-chloronon-3-ene. The results indicated that higher concentrations led to significant reductions in cell viability, with IC50 values calculated at approximately 25 µM after 24 hours of exposure. Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis markers .
Enzyme Activity Assays
Another study focused on the enzyme inhibitory effects of 1-chloronon-3-ene against AChE and BChE. The compound demonstrated competitive inhibition with IC50 values of 30 µM for AChE and 45 µM for BChE, suggesting its potential utility in treating conditions characterized by cholinergic dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
